

Shp2-IN-9 cross-reactivity with SHP1

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Compound of Interest		
Compound Name:	Shp2-IN-9	
Cat. No.:	B10856757	Get Quote

Shp2-IN-9 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the cross-reactivity of the SHP2 inhibitor, **Shp2-IN-9**, with its closely related homolog, SHP1.

Frequently Asked Questions (FAQs) Q1: What is the reported selectivity of Shp2-IN-9 for SHP2 over SHP1?

Shp2-IN-9 is a novel hydroxyindole carboxylic acid-based inhibitor targeting the active site of SHP2.[1] It has been shown to exhibit a moderate degree of selectivity for SHP2 over its close homolog SHP1. Quantitative analysis indicates a 7-fold preference for SHP2 compared to SHP1.[1]

Data Summary: Inhibitor Potency and Selectivity

Compound	Target	IC50	Selectivity vs. SHP1	Selectivity vs. PTP1B
Shp2-IN-9	SHP2	200 nM	7-fold	11-fold
SHP1	~1400 nM	-	-	
PTP1B	~2200 nM	-	-	



- IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
- Selectivity is calculated as the ratio of IC50 (SHP1 or PTP1B) / IC50 (SHP2).

Q2: How is the cross-reactivity of a SHP2 inhibitor like Shp2-IN-9 experimentally determined?

The selectivity of a SHP2 inhibitor is typically assessed using a combination of in vitro biochemical assays and cell-based target engagement assays.

1. Biochemical Phosphatase Activity Assay (IC50 Determination)

This is the primary method used to determine the potency and selectivity of an inhibitor against purified enzymes.

Objective: To measure the concentration of **Shp2-IN-9** required to inhibit the enzymatic activity of SHP2 and SHP1 by 50% (IC50).

Methodology:

- Enzyme Preparation: Recombinant human SHP2 and SHP1 proteins are purified.
- Substrate: A synthetic phosphopeptide substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a peptide corresponding to a known SHP2 substrate, is used. The hydrolysis of this substrate by the phosphatase results in a fluorescent or colorimetric signal.
- Inhibitor Preparation: **Shp2-IN-9** is serially diluted to create a range of concentrations.
- Assay Procedure:
 - The purified SHP2 or SHP1 enzyme is pre-incubated with the various concentrations of Shp2-IN-9 (and a vehicle control, e.g., DMSO) in an appropriate assay buffer.
 - The reaction is initiated by adding the phosphopeptide substrate.
 - The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.



Troubleshooting & Optimization

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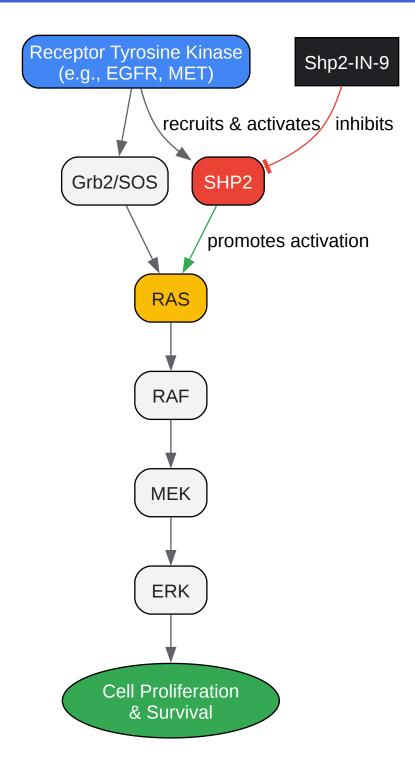
- The reaction is stopped, and the product formation is measured using a fluorescence or absorbance plate reader.
- Data Analysis: The signal is plotted against the inhibitor concentration. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis. The selectivity is determined by comparing the IC50 values for SHP2 and SHP1.

Experimental Workflow: IC50 Determination

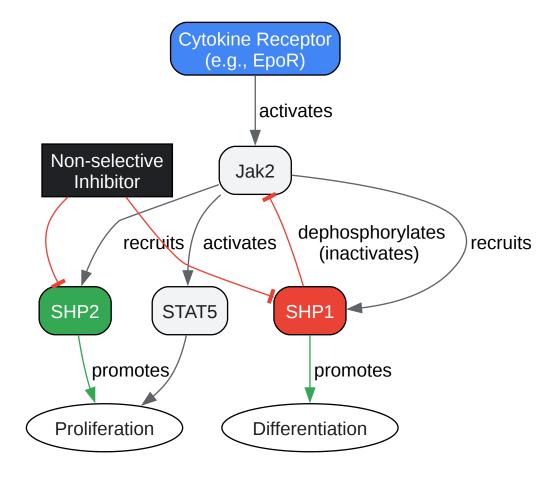












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References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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